4-Amino-3-methyl-5-nitrobenzoic acid
Overview
Description
4-Amino-3-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O4. It is a derivative of benzoic acid, featuring an amino group at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their polar nature .
Mode of Action
Nitro compounds, in general, are known to undergo various chemical reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions can lead to changes in the targets they interact with.
Biochemical Pathways
Nitro compounds can be involved in various biochemical processes, such as the nitration of alkanes and aromatic compounds .
Pharmacokinetics
Nitro compounds are known for their lower volatility compared to ketones of about the same molecular weight, which may affect their bioavailability .
Action Environment
The action of 4-Amino-3-methyl-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, the nitration of alkanes by nitro compounds is successful only when conducted at high temperatures in the vapor phase . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
Biochemical Analysis
Biochemical Properties
The nitro group in 4-Amino-3-methyl-5-nitrobenzoic acid plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The polar character of the nitro group results in lower volatility of nitro compounds
Molecular Mechanism
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid This suggests that this compound might exert its effects at the molecular level through similar mechanisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-5-nitrobenzoic acid typically involves the nitration of 3-methylbenzoic acid followed by the reduction of the nitro group to an amino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3-methyl-5-nitrobenzoic acid is then subjected to catalytic hydrogenation or chemical reduction using reagents such as iron and hydrochloric acid to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as iron and hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Reduction: 4-Amino-3-methylbenzoic acid.
Substitution: Various amides or sulfonamides depending on the substituent introduced.
Oxidation: 4-Amino-3-carboxy-5-nitrobenzoic acid.
Scientific Research Applications
4-Amino-3-methyl-5-nitrobenzoic acid is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-substrate interactions and as a building block for bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrobenzoic acid: Lacks the methyl group at the 3-position.
4-Amino-2-methyl-5-nitrobenzoic acid: The methyl group is at the 2-position instead of the 3-position.
4-Amino-3-methylbenzoic acid: Lacks the nitro group at the 5-position.
Uniqueness
4-Amino-3-methyl-5-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an amino and a nitro group on the aromatic ring allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-amino-3-methyl-5-nitrobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGYCJNEAUXQNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.